GIP (human)

Vue d'ensemble

Description

Glucose-dependent insulinotropic polypeptide (GIP) is a 42-amino-acid peptide hormone synthesized and secreted by K cells in the mucosa of the duodenum and jejunum of the gastrointestinal tract . It is a member of the secretin family of hormones and plays a crucial role in stimulating insulin secretion in response to oral glucose intake .

Mécanisme D'action

Target of Action

Glucose-dependent insulinotropic polypeptide (GIP) is an incretin hormone produced in the gastrointestinal tract in response to nutrients . The primary targets of GIP are the GIP receptors (GIPR), which are G protein-coupled receptors expressed in several tissues, including islet β-cells, adipocytes, bone cells, and the brain .

Mode of Action

GIP is synthesized by K cells found in the mucosa of the duodenum and the jejunum of the gastrointestinal tract . It circulates as a biologically active 42-amino acid peptide . GIP’s primary action is the stimulation of glucose-dependent insulin secretion . It acts directly on the GIPR expressed by pancreatic β-cells, stimulating insulin secretion . GIP also promotes energy storage via direct actions on adipose tissue, and enhances bone formation via stimulation of osteoblast proliferation and inhibition of apoptosis .

Biochemical Pathways

GIP, along with glucagon-like peptide-1 (GLP-1), belongs to a class of molecules referred to as incretins . These incretin hormones are responsible for a large part of the postprandial insulin secretion and therefore for postprandial glucose tolerance . Their contribution to postprandial glucose clearance may be as great as to correspond to 80% of the ingested amount of glucose . GIP also plays a role in adipocyte biology .

Pharmacokinetics

The pharmacokinetics of GIP-related compounds have been studied. For instance, LY3437943, a compound with agonist activity for GIP, has a half-life of approximately 6 days, supporting once-weekly dosing . The mean terminal half-life of LY3437943 ranged from 134-165 hours across different doses .

Result of Action

The primary result of GIP’s action is the potentiation of insulin secretion from pancreatic β-cells after food intake . This incretin effect is almost completely lost in people with type 2 diabetes (T2DM), and restoration of this deficiency would therefore be of great interest . GIP may also promote obesity . Chimeric peptides, combining elements of both peptides and capable of activating both receptors, have recently been demonstrated to have remarkable weight-losing and glucose-lowering efficacy in obese individuals with t2dm .

Action Environment

GIP secretion is primarily regulated by nutrients, especially fat . Environmental factors such as nutrient intake can therefore influence the action, efficacy, and stability of GIP. Moreover, GIP/GIPR signaling is disrupted in insulin-resistant states, such as obesity . Normalizing this function might represent a potential therapy in the treatment of obesity-associated metabolic disorders .

Analyse Biochimique

Biochemical Properties

GIP, human, has a common precursor with the glucose-dependent insulinotropic polypeptide (GIP) and is located immediately N-terminal to GIP . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

GIP, human, influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It induces IκB-α degradation and nuclear translocation of NF-κB in human vascular endothelial cells and macrophages .

Molecular Mechanism

At the molecular level, GIP, human, exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent proatherosclerotic peptide hormone .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GIP, human, change over time. It has been observed that chronic infusion of GIP, human, accelerates the development of aortic atherosclerotic lesions .

Dosage Effects in Animal Models

In animal models, the effects of GIP, human, vary with different dosages . Chronic infusion of GIP, human, into ApoE−/− mice accelerated the development of aortic atherosclerotic lesions, which were inhibited by co-infusions with an anti-GIP, human, antibody .

Metabolic Pathways

GIP, human, is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

GIP, human, is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of glucose-dependent insulinotropic polypeptide involves the expression of the GIP gene, which encodes a 153-amino-acid proprotein . This proprotein undergoes post-translational modifications, including the removal of flanking amino acid extensions at the N- and C-terminals, resulting in the active 42-amino-acid peptide . The synthetic preparation of GIP can be achieved through solid-phase peptide synthesis (SPPS) or recombinant DNA technology .

Industrial Production Methods

Industrial production of glucose-dependent insulinotropic polypeptide typically involves recombinant DNA technology. This method utilizes genetically engineered microorganisms, such as Escherichia coli or yeast, to produce the peptide in large quantities . The recombinant GIP is then purified using chromatographic techniques to ensure high purity and activity .

Analyse Des Réactions Chimiques

Types of Reactions

Glucose-dependent insulinotropic polypeptide undergoes various chemical reactions, including proteolytic cleavage and post-translational modifications . Proteolytic enzymes, such as dipeptidyl peptidase-IV (DPP-IV), cleave the peptide at specific sites, resulting in the formation of inactive fragments .

Common Reagents and Conditions

Common reagents used in the study of GIP include protease inhibitors to prevent degradation during experimental procedures . Conditions such as pH, temperature, and ionic strength are carefully controlled to maintain the stability and activity of the peptide .

Major Products Formed

The major products formed from the reactions of glucose-dependent insulinotropic polypeptide include its inactive fragments resulting from proteolytic cleavage . These fragments are often studied to understand the peptide’s stability and degradation pathways .

Applications De Recherche Scientifique

Type 2 Diabetes Mellitus (T2DM)

GIP has been studied extensively for its role in T2DM management. Research indicates that GIP receptor agonists can enhance insulin sensitivity and improve glycemic control. Notable findings include:

- GIP Agonists: Novel compounds like tirzepatide, which activates both GLP-1 and GIP receptors, have shown significant efficacy in lowering HbA1c levels and promoting weight loss in clinical trials .

- Combination Therapies: Combining GIP with GLP-1 receptor agonists has demonstrated synergistic effects on glycemic control and weight reduction .

Obesity Management

Given its role in appetite regulation and energy homeostasis, GIP is being explored as a target for obesity treatment:

- Weight Loss Effects: Studies suggest that GIP receptor activation can lead to reduced food intake and body weight through enhanced satiety signaling .

- Potential for Therapeutics: Research on dual agonists targeting both GLP-1 and GIP receptors indicates promising results for obesity management .

Cardiovascular Health

Emerging evidence suggests that GIP may have protective cardiovascular effects:

- Reduction of Cardiovascular Risk Factors: Clinical studies indicate that GIP receptor activation may lower blood pressure and improve lipid profiles .

- Heart Failure Outcomes: Research shows potential benefits in heart failure patients when treated with GIP-related therapies .

Neuroprotection

GIP's role extends beyond metabolic regulation; it also shows promise in neuroprotection:

- Cognitive Function: Animal studies indicate that GIP may protect against neurodegenerative diseases by promoting neurogenesis and reducing neuronal apoptosis .

- Potential Applications: Ongoing research aims to evaluate the efficacy of GIP analogs in conditions such as Alzheimer's disease and Parkinson's disease .

Case Study 1: Tirzepatide in T2DM Management

In a recent clinical trial involving tirzepatide, participants with T2DM experienced significant reductions in HbA1c levels compared to placebo groups. The study highlighted not only improvements in glycemic control but also notable weight loss outcomes, suggesting the dual action of GLP-1 and GIP receptors could revolutionize diabetes treatment strategies .

Case Study 2: Neuroprotective Effects of GIP

A study investigating the neuroprotective effects of GIP analogs found that administration led to decreased markers of inflammation and apoptosis in models of neurodegeneration. These findings support the hypothesis that incretin hormones can play a role in brain health, opening avenues for further research into their therapeutic applications in neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

Glucose-dependent insulinotropic polypeptide is often compared with glucagon-like peptide-1 (GLP-1), another incretin hormone . Both peptides stimulate insulin secretion, but they have distinct effects on glucagon production and lipid metabolism . GLP-1 has a glucagonostatic effect during hyperglycemia, while GIP has a glucagonotropic effect during hypoglycemia . Additionally, GLP-1 indirectly promotes lipolysis, whereas GIP directly stimulates lipogenesis . These differences highlight the unique roles of GIP and GLP-1 in metabolic regulation.

Similar Compounds

Glucagon-like peptide-1 (GLP-1): Another incretin hormone that stimulates insulin secretion and regulates glucose homeostasis.

Glucagon: A hormone that raises blood glucose levels by promoting glycogenolysis and gluconeogenesis.

Oxyntomodulin: A peptide hormone that reduces appetite and increases energy expenditure.

Activité Biologique

Glucose-dependent insulinotropic polypeptide (GIP) is a 42-amino acid peptide hormone secreted by the K cells of the duodenum and jejunum in response to nutrient intake. It plays a crucial role in glucose metabolism, stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner. This article explores the biological activity of GIP, its physiological roles, and its implications in metabolic disorders, particularly type 2 diabetes (T2D) and obesity.

Physiological Functions of GIP

GIP is primarily recognized for its insulinotropic effects, but it also has significant roles in lipid metabolism and bone remodeling. The following table summarizes the key physiological functions attributed to GIP:

GIP exerts its biological effects through the GIP receptor (GIPR), which is expressed in various tissues including adipose tissue, pancreas, and brain. Upon binding to GIPR, GIP activates intracellular signaling pathways that enhance insulin secretion and modulate other metabolic processes. The potency of GIP as a receptor agonist is notable, with an effective concentration (EC50) of approximately 0.81 nM .

Variants and Their Implications

Research has identified several naturally occurring missense variants in the human GIP gene that may affect its function. A study involving 720,000 individuals found 168 variants that could potentially alter GIP's biological activity . Notably, two forms of GIP, GIP(1-42) and GIP(1-30), have been shown to have similar effects on glucose metabolism, indicating that shorter variants may retain significant biological activity .

Case Studies and Research Findings

-

Type 2 Diabetes and GIP Resistance :

- In patients with T2D, the incretin effect mediated by GIP is often impaired. Studies indicate that hyperglycemia can reduce GIP receptor expression in β-cells, leading to diminished insulinotropic responses .

- A clinical trial demonstrated that intensive insulin therapy could partially restore the insulin response to GIP in T2D patients .

-

Obesity and Metabolic Regulation :

- Animal studies show that mice lacking GIPR exhibit resistance to diet-induced obesity, suggesting that inhibiting GIP signaling may be a potential therapeutic strategy for obesity management .

- Chronic administration of native GIP at high doses has been linked to weight loss in rodent models, although lower doses did not affect food intake or body weight .

-

GIP Fragment Activity :

- The degradation product of GIP, known as GIP(3-42), has been found to act as an antagonist at the GIP receptor, inhibiting the actions of native GIP and exacerbating glycemic excursions during glucose challenges . This finding highlights the complexity of GIP's biological activity and its regulation.

Therapeutic Potential

Given its roles in insulin secretion and metabolic regulation, GIP has emerged as a target for therapeutic interventions in diabetes and obesity. Dual agonists targeting both GLP-1 and GIP receptors have shown promising results in clinical trials for weight loss and improved glycemic control in T2D patients . Additionally, antagonists of the GIP receptor are being investigated for their potential to mitigate obesity-related complications.

Propriétés

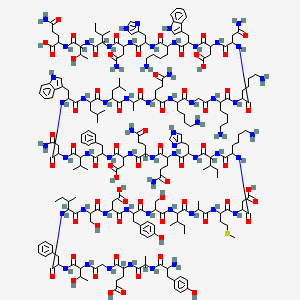

IUPAC Name |

5-amino-2-[[2-[[2-[[4-amino-2-[[2-[[6-amino-2-[[2-[[2-[[4-amino-2-[[6-amino-2-[[6-amino-2-[[2-[[6-amino-2-[[5-amino-2-[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[5-amino-2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C226H338N60O66S/c1-21-113(11)181(285-218(343)165(107-288)278-203(328)150(88-125-60-64-131(292)65-61-125)264-212(337)163(99-179(310)311)274-217(342)164(106-287)279-222(347)183(115(13)23-3)283-215(340)152(87-123-47-29-26-30-48-123)275-224(349)185(120(18)289)280-174(301)105-245-192(317)142(70-75-175(302)303)252-187(312)117(15)248-190(315)134(232)85-124-58-62-130(291)63-59-124)220(345)250-119(17)189(314)254-146(76-82-353-20)199(324)272-160(96-176(304)305)210(335)258-141(57-39-44-81-231)200(325)282-182(114(12)22-2)221(346)276-156(92-129-103-241-109-247-129)206(331)260-144(67-72-167(234)294)197(322)259-145(68-73-168(235)295)198(323)271-161(97-177(306)307)211(336)265-151(86-122-45-27-25-28-46-122)214(339)281-180(112(9)10)219(344)277-158(94-171(238)298)209(334)266-154(90-127-101-243-136-52-34-32-50-133(127)136)205(330)263-149(84-111(7)8)202(327)262-148(83-110(5)6)201(326)249-118(16)188(313)253-143(66-71-166(233)293)196(321)255-137(53-35-40-77-227)191(316)244-104-173(300)251-138(54-36-41-78-228)193(318)256-139(55-37-42-79-229)195(320)269-157(93-170(237)297)208(333)273-162(98-178(308)309)213(338)267-153(89-126-100-242-135-51-33-31-49-132(126)135)204(329)257-140(56-38-43-80-230)194(319)268-155(91-128-102-240-108-246-128)207(332)270-159(95-172(239)299)216(341)284-184(116(14)24-4)223(348)286-186(121(19)290)225(350)261-147(226(351)352)69-74-169(236)296/h25-34,45-52,58-65,100-103,108-121,134,137-165,180-186,242-243,287-292H,21-24,35-44,53-57,66-99,104-107,227-232H2,1-20H3,(H2,233,293)(H2,234,294)(H2,235,295)(H2,236,296)(H2,237,297)(H2,238,298)(H2,239,299)(H,240,246)(H,241,247)(H,244,316)(H,245,317)(H,248,315)(H,249,326)(H,250,345)(H,251,300)(H,252,312)(H,253,313)(H,254,314)(H,255,321)(H,256,318)(H,257,329)(H,258,335)(H,259,322)(H,260,331)(H,261,350)(H,262,327)(H,263,330)(H,264,337)(H,265,336)(H,266,334)(H,267,338)(H,268,319)(H,269,320)(H,270,332)(H,271,323)(H,272,324)(H,273,333)(H,274,342)(H,275,349)(H,276,346)(H,277,344)(H,278,328)(H,279,347)(H,280,301)(H,281,339)(H,282,325)(H,283,340)(H,284,341)(H,285,343)(H,286,348)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,351,352) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXWVYUBJRZYPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCCN)C(=O)NC(CC7=CNC=N7)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C226H338N60O66S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4984 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.